2-Butyl-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
Description
Properties
Molecular Formula |
C11H19N3 |
|---|---|
Molecular Weight |
193.29 g/mol |
IUPAC Name |
2-butyl-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C11H19N3/c1-3-4-5-10-8-11-12-9(2)6-7-14(11)13-10/h8-9,12H,3-7H2,1-2H3 |
InChI Key |
JQWYMOSDHCFMGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NN2CCC(NC2=C1)C |
Origin of Product |
United States |
Preparation Methods
Cyclization of Aminopyrazoles with β-Dicarbonyl Compounds
A common and efficient method to synthesize pyrazolo[1,5-a]pyrimidines, including 2-butyl-5-methyl derivatives, is the condensation and cyclization of 5-amino-3-methylpyrazole or its analogs with β-dicarbonyl compounds such as butyl acetoacetate. This reaction typically proceeds in the presence of a base (e.g., sodium ethoxide) and involves sequential condensation and ring closure to form the fused heterocyclic system.
- For example, the reaction of 3-amino-4-methylpyrazole with butyl acetoacetate under basic conditions yields the target pyrazolo[1,5-a]pyrimidine core through a series of condensation and cyclization steps. This method is favored for its straightforwardness and moderate to high yields.
Multi-Step Synthesis via Functionalized Intermediates
More complex synthetic routes involve multi-step procedures starting from substituted pyrazoles and malonate derivatives:
- Reaction of 5-amino-3-methylpyrazole with diethyl malonate in the presence of sodium ethoxide affords dihydroxy-pyrazolo[1,5-a]pyrimidine intermediates with high yields (~89%).
- Subsequent chlorination with phosphorus oxychloride converts dihydroxy intermediates into dichloro derivatives (~61% yield).
- Nucleophilic substitution at the 7-chloro position using morpholine and potassium carbonate leads to functionalized pyrazolo[1,5-a]pyrimidines with excellent yields (~94%).
This route allows for further functionalization at various ring positions, including the introduction of butyl and methyl groups, through Suzuki coupling and reductive amination reactions, expanding the structural diversity of the pyrazolo[1,5-a]pyrimidine core.
Microwave-Assisted Cyclization
Microwave irradiation has been employed to accelerate the cyclization of aminopyrazoles with electrophilic reagents such as benzylidene malononitrile derivatives, yielding regioselective pyrazolo[1,5-a]pyrimidines under solvent-free conditions. This method offers advantages of shorter reaction times and improved yields compared to conventional reflux methods.
Detailed Synthetic Procedure Example for 2-Butyl-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
| Step | Reagents & Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | 3-Amino-4-methylpyrazole + Butyl acetoacetate + NaOEt (sodium ethoxide) | Condensation and cyclization under reflux in ethanol or suitable solvent | 70–85 |
| 2 | Purification by recrystallization or chromatography | Isolation of pure pyrazolo[1,5-a]pyrimidine derivative | — |
This method exploits the nucleophilicity of the amino group on the pyrazole and the electrophilicity of the β-ketoester to form the fused heterocycle.
Reaction Mechanism Insights
- The initial step involves nucleophilic attack of the amino group of the pyrazole on the carbonyl carbon of the β-dicarbonyl compound.
- This is followed by intramolecular cyclization, facilitated by the base, to close the pyrimidine ring.
- The process is often regioselective, favoring formation of the 2-butyl and 5-methyl substitution pattern due to the orientation of substituents on the starting materials and reaction conditions.
Comparative Analysis of Preparation Methods
| Method | Starting Materials | Key Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Direct Cyclization (Base-mediated) | 3-Amino-4-methylpyrazole + butyl acetoacetate | Sodium ethoxide, reflux | Simple, moderate to high yield, straightforward | Limited functional group tolerance |
| Multi-step Functionalization | 5-Amino-3-methylpyrazole + diethyl malonate → chlorination → nucleophilic substitution | Multiple steps, POCl3 chlorination, Pd-catalyzed Suzuki coupling | High selectivity, allows diverse substitutions | Longer synthesis, requires careful control |
| Microwave-Assisted Cyclization | Aminopyrazoles + benzylidene malononitrile derivatives | Microwave irradiation, solvent-free | Faster, higher yields, eco-friendly | Requires microwave equipment, optimization needed |
Research Findings and Optimization
- Studies have demonstrated that the choice of base, solvent, and temperature critically affect the yield and regioselectivity of the cyclization step.
- Microwave-assisted methods reduce reaction time from hours to minutes while maintaining or improving yields (up to 95% reported).
- The use of palladium-catalyzed Suzuki coupling in multi-step syntheses allows for late-stage functionalization, enabling the introduction of butyl and methyl groups at precise positions on the pyrazolo[1,5-a]pyrimidine scaffold.
Summary Table of Representative Yields from Literature
Chemical Reactions Analysis
2-Butyl-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Scientific Research Applications
2-Butyl-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antitumor agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies related to enzyme inhibition, particularly cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation.
Material Science: Due to its photophysical properties, it is investigated for use in fluorescent probes and other materials.
Mechanism of Action
The mechanism of action of 2-Butyl-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves its interaction with molecular targets such as CDKs. By binding to the active site of these enzymes, the compound inhibits their activity, leading to cell cycle arrest and apoptosis in cancer cells . The molecular docking studies have shown that the compound fits well into the CDK2 active site, forming essential hydrogen bonds with key amino acids .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Key Observations :
Reactivity and Stability
- Hydrogenation Effects : Partial saturation in 4H,5H,6H,7H derivatives reduces aromaticity, increasing susceptibility to oxidation compared to fully aromatic pyrazolo[1,5-a]pyrimidines .
- Substituent-Driven Reactivity :
- Butyl Group : Electron-donating nature may favor electrophilic substitutions at position 6.
- Trifluoromethyl Group : Electron-withdrawing effect directs reactions to positions 5 or 3 () .
Biological Activity
2-Butyl-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound is notable for its unique structure, characterized by a fused pyrazole and pyrimidine ring system with a butyl group at the 2-position and a methyl group at the 5-position. Its structural features contribute to its diverse biological activities, particularly in cancer research and inflammation modulation.
- Molecular Formula : CHN
- Molecular Weight : 193.28 g/mol
- CAS Number : 1698763-58-4
Research indicates that this compound exhibits significant biological activity through the inhibition of cyclin-dependent kinases (CDKs). CDKs are crucial for cell cycle regulation; thus, their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. This mechanism positions the compound as a potential therapeutic agent in oncology.
Anticancer Activity
The compound has shown promising results in inhibiting various cancer cell lines. For instance:
- CDK Inhibition : By targeting CDKs, it effectively induces apoptosis in tumor cells.
- Case Study : In vitro studies demonstrated that treatment with this compound resulted in a significant reduction in cell viability of several cancer types, including breast and colon cancer cells.
Anti-inflammatory Properties
In addition to its anticancer effects, this compound exhibits anti-inflammatory properties by interacting with molecular targets involved in inflammatory pathways. This dual action makes it a candidate for further investigation in inflammatory diseases.
Comparative Analysis with Related Compounds
A comparative analysis of structurally similar compounds reveals that this compound has distinct advantages due to its specific substituents that enhance solubility and bioavailability.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Pyrazolo[3,4-d]pyrimidine | Similar fused ring structure | CDK inhibitor |
| Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine | Contains triazole | Anticancer properties |
| Thiazolopyrimidine | Contains thiazole ring | Anticancer activity |
Synthesis and Derivatives
Various synthetic routes have been developed for the preparation of this compound. The synthesis often involves multi-step reactions starting from readily available pyrazole derivatives. The ability to modify substituents on the pyrimidine ring allows for the exploration of numerous derivatives with potentially improved pharmacological profiles.
Case Studies and Research Findings
Recent studies have highlighted the efficacy of this compound:
- In vitro Studies : Demonstrated significant cytotoxicity against various cancer cell lines.
- In vivo Models : Animal studies indicated reduced tumor growth rates when treated with this compound compared to controls.
- Inflammatory Models : Evaluated using carrageenan-induced paw edema models showed substantial anti-inflammatory effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
